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Compound of Interest

1-methyl-1H-pyrazole-4-
Compound Name:
carbonitrile

cat. No.: B1338007

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 1-
methyl-1H-pyrazole-4-carbonitrile (CsHsNs3, MW: 107.11 g/mol , CAS: 66121-71-9). Due to
the limited availability of published experimental spectra for this specific molecule, this
document presents a combination of predicted data, expected spectral characteristics based
on its structure, and data from closely related analogs. This guide also includes standardized
experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data for small organic molecules.

Predicted and Expected Spectral Data

While experimental spectra for 1-methyl-1H-pyrazole-4-carbonitrile are not readily available
in public spectral databases, its molecular structure allows for the prediction of its key spectral
features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected 'H NMR Spectral Data:
The proton NMR spectrum of 1-methyl-1H-pyrazole-4-carbonitrile is expected to show three

distinct signals corresponding to the methyl protons and the two aromatic protons on the
pyrazole ring.
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~3.9 Singlet 3H N-CHs
~7.8 Singlet 1H C3-H
~8.0 Singlet 1H C5-H

Expected 13C NMR Spectral Data:

The carbon NMR spectrum is predicted to display five signals, corresponding to the five carbon

atoms in the molecule.

Chemical Shift (6) ppm Assignment
~40 N-CHs

~90 c4

~115 CN (Nitrile)
~130 C5

~ 140 C3

Infrared (IR) Spectroscopy

The IR spectrum of 1-methyl-1H-pyrazole-4-carbonitrile would be characterized by the
presence of a strong absorption band for the nitrile group and various bands corresponding to
the pyrazole ring and the methyl group.
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Wavenumber (cm~?) Intensity Functional Group

~ 2230 Strong C=N (Nitrile stretch)

~ 3100-3000 Medium-Weak C-H (Aromatic stretch)

~ 2950-2850 Medium-Weak C-H (Aliphatic stretch)

~ 1600-1450 Medium-Strong C=C, C=N (Ring stretch)
~ 1450-1350 Medium C-H (Methyl bend)

Mass Spectrometry (MS)

Predicted mass spectrometry data for 1-methyl-1H-pyrazole-4-carbonitrile suggests the

following m/z values for various adducts.[1] The molecular ion peak [M]* would be expected at

m/z 107.
Adduct m/z
[M+H]* 108.05563
[M+Na]* 130.03757
M]* 107.04780

Experimental Protocols

The following are generalized protocols for obtaining spectral data for small organic molecules

like 1-methyl-1H-pyrazole-4-carbonitrile.

NMR Spectroscopy

Sample Preparation:

o Accurately weigh 5-20 mg of the sample for tH NMR or 20-50 mg for 13C NMR.

» Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDClsz, DMSO-ds, or Acetone-ds) in a clean vial.
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o Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.
e Cap the NMR tube securely.

Data Acquisition:

 Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
e Lock the spectrometer on the deuterium signal of the solvent.

« Shim the magnetic field to optimize its homogeneity and improve signal resolution.

e Tune the probe to the appropriate nucleus (*H or 13C).

o Set the acquisition parameters, including the number of scans, spectral width, and relaxation
delay.

e Acquire the spectrum.

e Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or
acetone) and a soft, lint-free cloth.

» Record a background spectrum of the clean, empty ATR crystal.

e Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring
complete coverage.

o For solid samples, apply pressure using the instrument's clamp to ensure good contact with
the crystal.

Data Acquisition:
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« Initiate the sample scan using the instrument's software.

e The software will automatically ratio the sample spectrum to the background spectrum to
generate the final absorbance or transmittance spectrum.

e Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (Electron lonization - El)

Sample Preparation and Introduction:

o For analysis via a direct insertion probe, a small amount of the solid sample is placed in a
capillary tube which is then inserted into the probe.

e For GC-MS analysis, the sample is dissolved in a volatile solvent and injected into the gas
chromatograph.

Data Acquisition:

e The sample is introduced into the ion source where it is vaporized and bombarded with a
high-energy electron beam, causing ionization and fragmentation.

o The resulting ions are accelerated and separated by the mass analyzer based on their mass-
to-charge ratio (m/z).

e The detector records the abundance of each ion, generating a mass spectrum.

Workflow and Data Analysis Visualization

The following diagram illustrates a typical workflow for the spectral analysis of a chemical
compound.
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General Workflow for Spectral Analysis of a Chemical Compound

Compound Preparation

Synthesis & Purification

:

Purity Check (e.g., HPLC, TLC)

l Spectros%picAnalysisl

NMR (1H, 13C) FT-IR Mass Spectrometry
lData Interpretation & Stricture Elucidation l
NMR Data Analysis IR Data Analysis MS Data Analysis
(Chemical Shift, Integration, Multiplicity) (Functional Group Identification) (Molecular lon, Fragmentation)

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for compound analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectral Data Analysis of 1-methyl-1H-pyrazole-4-
carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1338007#1-methyl-1h-pyrazole-4-carbonitrile-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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